5-(溴甲基)恶唑

描述

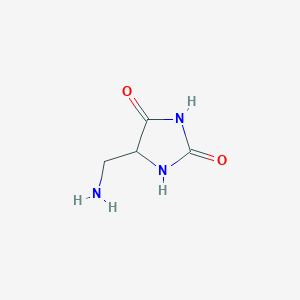

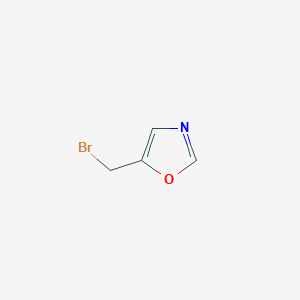

5-(Bromomethyl)oxazole is a compound with the molecular formula C4H4BrNO . It is a heterocyclic compound that includes a five-membered ring structure composed of three carbon atoms, one nitrogen atom, and one oxygen atom .

Synthesis Analysis

The synthesis of oxazole-based molecules, including 5-(Bromomethyl)oxazole, often involves the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . This reaction is considered one of the most suitable strategies for preparing oxazole-based medicinal compounds .Molecular Structure Analysis

The molecular structure of 5-(Bromomethyl)oxazole includes a five-membered ring with one nitrogen atom and one oxygen atom . The InChI code for this compound isInChI=1S/C4H4BrNO/c5-1-4-2-6-3-7-4/h2-3H,1H2 . Physical And Chemical Properties Analysis

The molecular weight of 5-(Bromomethyl)oxazole is 161.98 g/mol . It has a topological polar surface area of 26 Ų and a complexity of 59.7 . The compound has a rotatable bond count of 1 and does not have any hydrogen bond donors .科学研究应用

医药化合物合成

5-(溴甲基)恶唑: 是恶唑类医药化合物合成中的关键中间体。 研究人员利用范莱森恶唑合成方法,可以创造出多种多样的恶唑衍生物,这些衍生物在药物发现中发挥着至关重要的作用 . 这些化合物具有潜在的治疗特性,常用于治疗抗菌、抗真菌、抗炎、抗病毒、抗结核、抗癌、抗寄生虫和抗糖尿病等疾病 .

磁性纳米催化剂开发

该化合物在开发用于合成恶唑衍生物的磁性纳米催化剂方面发挥着重要作用。磁性纳米粒子具有高稳定性和易于表面改性的特点,可以用来制备高效催化剂。 这些纳米催化剂最显著的特点是,可以通过外磁场将其从反应混合物中轻松分离,这彻底改变了有机合成 .

生物活性筛选

“5-(溴甲基)恶唑”衍生物被合成并筛选其广泛的生物活性。 众所周知,恶唑核具有重要的杂环结构,它可以很容易地与多种受体和酶结合,展现出广泛的生物活性 .

抗菌剂

研究人员利用“5-(溴甲基)恶唑”开发了新型抗菌剂。 恶唑类分子的结构多样性使其能够与不同的细菌靶点相互作用,为对抗抗生素耐药性提供新的途径 .

抗真菌治疗

该化合物的衍生物也因其抗真菌特性而被探索。 恶唑环是许多抗真菌药物的核心结构,有助于开发治疗真菌感染的新疗法 .

抗癌药物设计

“5-(溴甲基)恶唑”是抗癌药物设计中的关键起始原料。 它能够整合到可以靶向癌细胞的复杂分子中,使其成为肿瘤学研究中宝贵的资产 .

抗炎药物

抗炎药物的合成通常涉及恶唑衍生物。 这些化合物可以调节炎症通路,从而开发治疗慢性炎症疾病的新药 .

抗病毒研究

最后,“5-(溴甲基)恶唑”在抗病毒剂的合成中发挥着作用。 恶唑环在与病毒酶和受体结合方面的多功能性使其成为创建能够抑制病毒复制的药物的有效工具 .

安全和危害

In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . The chemical should not be allowed to enter drains, and discharge into the environment must be avoided .

未来方向

Oxazole-based molecules, including 5-(Bromomethyl)oxazole, have received attention from researchers globally due to their various biological activities . Future research may focus on the design, synthesis, bioactive evaluation, and action mechanism of unusual types of oxazole-based heterocyclic compounds with completely novel chemical scaffolds . These efforts can help overcome drug resistances, increase bioactivities, and make remarkable contributions to drug discovery and synthesis .

作用机制

Target of Action

5-(Bromomethyl)oxazole is a derivative of the oxazole family .

Mode of Action

Oxazole derivatives are known to interact with various biological targets based on their chemical diversity

Biochemical Pathways

Oxazole derivatives, including 5-(Bromomethyl)oxazole, are known to affect a wide range of biological activities . They have been associated with various biological activities such as antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . .

Result of Action

Oxazole derivatives are known to have a wide range of biological activities

属性

IUPAC Name |

5-(bromomethyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO/c5-1-4-2-6-3-7-4/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDMJZUHSLWFNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=N1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10470235 | |

| Record name | 5-(BROMOMETHYL)OXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127232-42-2 | |

| Record name | 5-(BROMOMETHYL)OXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of synthesizing 5-(bromomethyl)oxazole from amino acid-derived precursors?

A1: The research article highlights a novel, gold-catalyzed synthetic route for producing 5-(bromomethyl)oxazoles using readily available amino acid-derived propargylic amides as starting materials []. This method offers several advantages:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2(1H)-Quinolinone, 7-[4-[4-(3-chlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-](/img/structure/B143581.png)

![Diethyl 2-[1-(oxan-2-yloxy)propan-2-ylidene]propanedioate](/img/structure/B143588.png)

![tert-butyl 2-methyl-2-[[(2S)-4-methyl-2-[[2-methyl-2-[[2-[[2-methyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]propanoate](/img/structure/B143597.png)